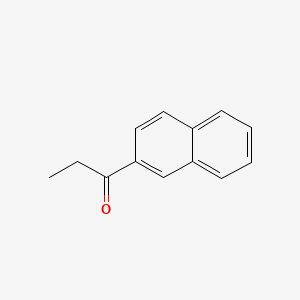

1-(2-Naphthyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYPHTMKMPIJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212498 | |

| Record name | 1-(2-Naphthyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-96-4 | |

| Record name | 1-(2-Naphthalenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Naphthyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Propionaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Naphthyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-naphthyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-NAPHTHYL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88N362L5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Naphthyl)propan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Naphthyl)propan-1-one

Introduction

This compound, also known as 2'-propionaphthone, is an aromatic ketone featuring a propanoyl group attached to the C2 position of a naphthalene ring.[1][2] This bifunctional scaffold, possessing both the nucleophilic aromatic system and the electrophilic carbonyl group, serves as a versatile intermediate in organic synthesis. Its structural characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Naphthalen-2-yl)propan-1-one | [1][] |

| Synonyms | 2'-Propionaphthone, Ethyl 2-naphthyl ketone | [1][2] |

| CAS Number | 6315-96-4 | [4] |

| Molecular Formula | C₁₃H₁₂O | [1][4] |

| Molecular Weight | 184.23 g/mol | [1][4][5] |

| Appearance | Solid (presumed) | [6] |

| Melting Point | 120 - 122 °C | [6] |

| Boiling Point | 285 - 286 °C | [6] |

| logP (Octanol/Water) | 3.7 | [1][6] |

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene.[7][8] This classic electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.

The Friedel-Crafts Acylation Approach

The reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.[7][9]

Regioselectivity in Naphthalene Acylation

The acylation of naphthalene can yield two primary isomers: 1-(1-naphthyl)propan-1-one and this compound. The regiochemical outcome is highly dependent on the reaction conditions:

-

Kinetic Control: At lower temperatures and in solvents like carbon disulfide (CS₂), the reaction favors substitution at the C1 (α) position. The intermediate sigma complex leading to the α-product is formed faster due to greater resonance stabilization.[10]

-

Thermodynamic Control: At higher temperatures or in solvents like nitrobenzene, the reaction favors the formation of the more sterically stable C2 (β) product, this compound.[11] The C1 isomer, being more sterically hindered, can undergo a reversible deacylation-reacylation process, eventually leading to the thermodynamically more stable C2 isomer.[11]

To selectively synthesize this compound, conditions favoring thermodynamic control are essential.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of this compound.

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet to a trap), and a magnetic stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent such as 1,2-dichloroethane.[12]

-

Addition: Dissolve naphthalene in the same solvent and add it to the flask. Cool the mixture in an ice bath.

-

Acylation: Add propionyl chloride dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a temperature that favors 2-substitution (e.g., 35°C) for several hours.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.[1]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons (7H): Complex multiplet signals in the range of δ 7.5-8.5 ppm. The proton at the C1 position and the proton ortho to the carbonyl group will likely appear most downfield. Ethyl Protons (5H): A quartet (CH₂) around δ 3.0-3.2 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm, showing typical coupling. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically > δ 195 ppm. Aromatic Carbons: Multiple signals between δ 125-135 ppm. The carbon attached to the acyl group and the quaternary carbons of the ring fusion will have distinct shifts. Ethyl Carbons: Two signals in the aliphatic region for the CH₂ (approx. δ 30-35 ppm) and CH₃ (approx. δ 8-12 ppm) groups. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. C=C Stretch (Aromatic): Multiple medium-to-weak bands around 1500-1600 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 184.23, corresponding to the molecular weight of C₁₃H₁₂O. Key Fragments: A prominent peak at m/z = 155 due to the loss of the ethyl group (•C₂H₅) forming the stable 2-naphthoyl cation. Another fragment at m/z = 127 corresponding to the naphthyl cation after loss of the entire propanoyl group. |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by its ketone functional group and the aromatic naphthalene core.

-

Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-naphthyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[13] More powerful reducing agents or harsher conditions, such as the Wolff-Kishner or Clemmensen reductions, can fully reduce the ketone to an alkane, yielding 2-propylnaphthalene.

-

Reactions at the α-Carbon: The α-protons on the methylene group are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.

-

Electrophilic Aromatic Substitution: The propanoyl group is an electron-withdrawing and deactivating group, making the naphthalene ring less susceptible to further electrophilic attack compared to unsubstituted naphthalene. It will direct incoming electrophiles primarily to the C5 and C8 positions of the same ring.

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The naphthalene moiety is a prominent scaffold in medicinal chemistry, appearing in numerous bioactive compounds and marketed drugs.[14] this compound serves as a key intermediate for accessing more complex molecular architectures.

-

Anti-inflammatory Agents: The related structure, 2-acetyl-6-methoxynaphthalene, is a famous intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[7] By analogy, this compound and its derivatives are valuable precursors for developing novel anti-inflammatory compounds.[13]

-

Antimicrobial and Antiviral Scaffolds: Naphthalene derivatives have demonstrated significant potential as antimicrobial, antifungal, and antiviral agents.[14] The this compound skeleton can be elaborated to synthesize compounds for screening against various pathogens.

-

Fluorescent Probes: The naphthalene ring system is the core of many fluorescent molecules, such as Prodan, which are sensitive to their local environment.[8] The ketone functionality in this compound can be modified to create sophisticated fluorescent probes for studying biological systems like lipid membranes and protein binding sites.[8]

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

-

Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to moisture.[16]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[15]

Conclusion

This compound is a synthetically valuable aromatic ketone with well-defined chemical and physical properties. Its preparation via Friedel-Crafts acylation is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The compound's reactivity at both the carbonyl group and the aromatic ring makes it a versatile intermediate for creating a diverse range of more complex molecules. Its utility as a building block in the development of pharmaceuticals and functional materials underscores its importance for professionals in chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2023). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from [Link]

- Google Patents. (1971). US3562336A - Synthesis of naphthalene derivatives.

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

Sources

- 1. This compound | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 6315-96-4 [chemicalbook.com]

- 5. 6315-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Naphthyl)propan-1-one (CAS No. 6315-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Naphthyl)propan-1-one, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis via Friedel-Crafts acylation, outlines its spectroscopic characterization, and discusses its role as a precursor in the development of novel psychoactive substances and other potential therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction

This compound, also known as 2'-propionaphthone, is an aromatic ketone featuring a naphthalene ring system. Its chemical structure makes it a versatile building block for the synthesis of more complex molecules. The naphthalene moiety is a common scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The propanone side chain offers a reactive site for further chemical modifications, making this compound a valuable starting material for the synthesis of various derivatives. A notable application of this compound is its use as a precursor in the synthesis of novel synthetic cathinones, highlighting its relevance in the field of psychoactive drug research and development.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and purification.

| Property | Value | Source |

| CAS Number | 6315-96-4 | |

| Molecular Formula | C₁₃H₁₂O | |

| Molecular Weight | 184.23 g/mol | |

| IUPAC Name | 1-(naphthalen-2-yl)propan-1-one | |

| Synonyms | 2'-Propionaphthone, 1-(2-Naphthyl)-1-propanone, β-Propionaphthone | [3] |

| Appearance | Solid (presumed) | [4] |

| Melting Point | 120 - 122 °C | [4] |

| Boiling Point | 285 - 286 °C (estimated) | [4] |

| LogP | 3.7 |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the following key steps:

-

Formation of the Acylium Ion: Propionyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile and attacks the acylium ion. The substitution preferentially occurs at the 2-position (β-position) of the naphthalene ring due to steric hindrance at the 1-position (α-position) by the bulky acylium ion-Lewis acid complex.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

1-(2-Naphthyl)propan-1-one molecular weight

An In-depth Technical Guide to 1-(2-Naphthyl)propan-1-one: Properties, Synthesis, and Applications

Abstract

This compound, also known as 2'-propionaphthone, is an aromatic ketone featuring a naphthalene ring system. While a seemingly simple molecule, it serves as a critical and versatile intermediate in synthetic organic chemistry. Its structural motif is a foundational element in the development of more complex molecules targeted for applications in medicinal chemistry, materials science, and clinical research. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications for researchers, scientists, and professionals in drug development. The document emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are crucial for reaction planning, purification, and analytical characterization.

The molecular weight of this compound is 184.23 g/mol .[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O | [1][2][3] |

| Molecular Weight | 184.23 g/mol | [1][2][4] |

| IUPAC Name | 1-(naphthalen-2-yl)propan-1-one | [1][5] |

| CAS Number | 6315-96-4 | [2][3][5] |

| Synonyms | 2'-Propionaphthone, 1-(2-naphthyl)-1-propanone | [1] |

| Appearance | White to light yellow solid (typical) | [6] (Inferred from similar compounds) |

| Exact Mass | 184.088815 Da | [1] |

Synthesis and Purification: A Validated Approach

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene.[3] This reaction is a cornerstone of electrophilic aromatic substitution and is chosen for its reliability and high yield when performed under optimized conditions.

Principle of Synthesis

The reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring. The substitution occurs preferentially at the 2-position (beta-position) of naphthalene over the 1-position (alpha-position) under thermodynamic control (e.g., higher temperatures or longer reaction times), as the resulting product is sterically less hindered and more stable.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and subsequent characterization to confirm product identity and purity.

Materials:

-

Naphthalene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Hydrochloric acid (5% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous 1,2-dichloroethane.

-

Catalyst Suspension: Cool the flask in an ice bath to 0°C and slowly add anhydrous aluminum chloride with stirring.

-

Reactant Addition: Dissolve naphthalene in 1,2-dichloroethane and add it to the stirred suspension.

-

Acylation: Add propionyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The causality here is critical: slow, cold addition prevents side reactions and controls the exothermic nature of the acylium ion formation.

-

Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 35-40°C) for 2-4 hours to ensure the reaction proceeds to completion under thermodynamic control.[3]

-

Quenching (Hydrolysis): Cool the reaction mixture back down in an ice bath and very slowly pour it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complexes and neutralizes the catalyst.

-

Workup and Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The crude product is a solid. Purify it via recrystallization from a suitable solvent like ethanol. The formation of well-defined crystals is the first validation of purity. The purity should then be confirmed by melting point analysis and the analytical techniques described in Section 3.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for further use, especially in drug development.

| Technique | Expected Result | Rationale |

| ¹H NMR | Aromatic protons in the naphthalene region (δ 7.5-8.5 ppm), a quartet for the -CH₂- group (δ ~3.1 ppm), and a triplet for the -CH₃ group (δ ~1.2 ppm). | Provides a map of the proton environment, confirming the connectivity of the ethyl ketone group to the naphthalene ring. |

| ¹³C NMR | A carbonyl carbon signal (C=O) downfield (δ ~200 ppm), multiple signals in the aromatic region (δ ~125-135 ppm), and two aliphatic signals for the ethyl group. | Confirms the presence of the ketone functional group and the carbon skeleton.[1] |

| Mass Spec. (MS) | A molecular ion peak (M⁺) at m/z = 184.23. Characteristic fragmentation patterns (e.g., loss of the ethyl group). | Verifies the molecular weight and provides further structural evidence.[1] |

| Infrared (IR) | A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of an aryl ketone. C-H aromatic stretches above 3000 cm⁻¹. | Confirms the presence of the key carbonyl functional group.[1] |

| Melting Point | A sharp melting range. | A narrow melting range is a strong indicator of high purity. |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a valuable scaffold. The naphthalene moiety is present in numerous approved drugs, such as Nafcillin and Tolnaftate, highlighting its privileged status in medicinal chemistry.[7]

Intermediate for Bioactive Molecules

-

Anti-inflammatory Agents: The core structure is related to known anti-inflammatory compounds. For example, derivatives like 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen, although synthesized differently) showcase the therapeutic potential of the naphthylpropanoic scaffold.[8]

-

Antimalarial Compounds: Research has identified 1-aryl-3-substituted propanol derivatives, synthesized from related ketone scaffolds, as having promising activity against Plasmodium falciparum, the parasite responsible for malaria.[9]

-

Central Nervous System (CNS) Agents: The naphthalene ring can be used to modify known psychoactive scaffolds. A derivative, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), was synthesized and investigated as a novel synthetic cathinone, demonstrating rewarding and reinforcing properties in animal models, likely through interaction with dopamine pathways.[10] This highlights the scaffold's utility in probing neurological targets.

Precursor for Advanced Materials

-

Fluorescent Probes: The naphthalene ring system is inherently fluorescent. Analogs of well-known fluorophores like Prodan, which feature a naphthalene core with electron-donating and electron-withdrawing groups, are used to study microenvironments in biological systems like cell membranes.[9] this compound serves as an excellent starting point for creating such molecular sensors.

Hypothetical Mechanism of Action for a Derivative

The diagram below illustrates a hypothetical mechanism where a derivative of this compound, functionalized to be an enzyme inhibitor, blocks a signaling pathway relevant to inflammation.

Caption: Hypothetical inhibition of an enzyme in a signaling pathway by a drug candidate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for specific handling and disposal information before use.

Conclusion

This compound is a compound of significant strategic importance in chemical synthesis. Its molecular weight of 184.23 g/mol and well-defined physicochemical properties make it a reliable starting material. Through robust synthetic methods like Friedel-Crafts acylation, it can be produced in high purity, as verified by standard analytical techniques. For researchers and drug development professionals, this molecule represents a key building block, providing access to novel compounds with potential therapeutic applications ranging from anti-inflammatory and antimalarial agents to probes for studying the central nervous system and advanced fluorescent materials. Its continued use as a versatile intermediate underscores the enduring value of fundamental chemical scaffolds in driving scientific innovation.

References

-

Title: this compound | C13H12O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

- Title: US3562336A - Synthesis of naphthalene derivatives Source: Google Patents URL

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice Source: PubMed, National Library of Medicine URL: [Link]

Sources

- 1. This compound | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6315-96-4 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Naphthyl)propan-1-one: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the aromatic ketone, 1-(2-Naphthyl)propan-1-one. We will delve into its core structural features, elucidate its spectroscopic signature, detail its synthesis with mechanistic rationale, and explore its significance as a versatile intermediate in medicinal chemistry and materials science.

Part 1: Molecular Structure and Physicochemical Profile

This compound, also known as 2'-propionaphthone, is an organic compound featuring a naphthalene ring substituted at the C-2 position with a propan-1-one group.[1] This substitution pattern is crucial as it distinguishes it from its C-1 isomer, 1-(1-naphthyl)propan-1-one, which possesses different steric and electronic properties.[2] The molecule is achiral and possesses a covalently-bonded unit count of one.[1][3]

The core structure consists of a planar, electron-rich naphthalene system bonded to a flexible three-carbon acyl chain. This combination of a large, hydrophobic aromatic surface and a reactive ketone functional group makes it a valuable building block in organic synthesis.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(naphthalen-2-yl)propan-1-one | [1][] |

| Synonyms | 2'-Propionaphthone, Ethyl 2-naphthyl ketone | [1] |

| CAS Number | 6315-96-4 | [1][][5] |

| Molecular Formula | C₁₃H₁₂O | [1][5] |

| Molecular Weight | 184.23 g/mol | [1][5] |

| Appearance | Solid (form may vary) | N/A |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Part 2: Spectroscopic Characterization for Structural Verification

Confirming the identity and purity of this compound is paramount. The following spectroscopic data are predicted based on its structure and serve as a reference for experimental verification.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic chain and the aromatic naphthalene system. The ethyl group protons adjacent to the carbonyl will appear as a quartet, while the terminal methyl protons will be a triplet, a classic signature. The seven protons on the naphthalene ring will produce a complex series of multiplets in the aromatic region of the spectrum.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals corresponding to all 13 carbons in unique electronic environments. Key signals include the carbonyl carbon (~190-200 ppm), multiple aromatic carbons (typically ~120-140 ppm), and two aliphatic carbons for the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group identification. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Additional bands will be present for aromatic C=C stretching (~1500-1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹).[7]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 184.0888.[1] Common fragmentation patterns would include the loss of the ethyl group ([M-29]⁺) due to alpha-cleavage, resulting in a prominent peak at m/z = 155.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Range | Causality |

| ¹H NMR | -CH₃ (Methyl) | ~1.2 ppm | Triplet, split by adjacent -CH₂ group |

| -CH₂ (Methylene) | ~3.1 ppm | Quartet, split by adjacent -CH₃ group | |

| Ar-H (Aromatic) | ~7.5 - 8.5 ppm | Complex multiplets | |

| ¹³C NMR | C=O (Carbonyl) | ~200 ppm | Ketone carbon |

| Ar-C (Aromatic) | ~124 - 136 ppm | Naphthalene ring carbons | |

| -CH₂ (Methylene) | ~32 ppm | Aliphatic carbon | |

| -CH₃ (Methyl) | ~8 ppm | Aliphatic carbon | |

| IR | C=O Stretch | 1680 - 1700 cm⁻¹ | Conjugated ketone |

| Ar C=C Stretch | 1500 - 1600 cm⁻¹ | Naphthalene ring vibrations | |

| MS | Molecular Ion (M⁺) | m/z = 184 | C₁₃H₁₂O |

| Major Fragment | m/z = 155 | [M-C₂H₅]⁺, Naphthoyl cation |

Part 3: Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene.[8][9] This classic electrophilic aromatic substitution reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Causality and Control in Synthesis

Choice of Reagents:

-

Naphthalene: The electron-rich aromatic substrate.

-

Propionyl Chloride: A highly reactive acylating agent that, with the catalyst, forms the necessary propionyl cation electrophile.[10]

-

Aluminum Chloride (AlCl₃): A strong Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is often necessary as the product ketone can complex with AlCl₃.[9]

Regioselectivity—The Critical Factor: The acylation of naphthalene can yield two primary isomers: the 1- (alpha) and 2- (beta) substituted products. The distribution of these products is highly dependent on reaction conditions, a classic example of kinetic versus thermodynamic control.[11][12]

-

Kinetic Control: At lower temperatures and in solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), substitution is favored at the C-1 (alpha) position. This is because the carbocation intermediate for alpha-attack is stabilized by resonance involving both aromatic rings, leading to a lower activation energy.[11]

-

Thermodynamic Control: At higher temperatures or in solvents like nitrobenzene, the C-2 (beta) product, this compound, is favored. The C-1 isomer is sterically hindered by the peri-hydrogen at the C-8 position. Under equilibrating conditions (higher temperature, longer reaction time), the initially formed C-1 product can revert to the starting materials or rearrange to the more stable, less sterically hindered C-2 isomer.[12] Therefore, to maximize the yield of the desired 2-isomer, thermodynamic conditions are required.

Caption: Workflow of the Friedel-Crafts Acylation Mechanism.

Field-Proven Experimental Protocol

This protocol is designed to favor the formation of the thermodynamically preferred 2-isomer.

Materials:

-

Naphthalene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser (with a gas outlet to a trap), a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.

-

Initial Charge: Add naphthalene (1.0 eq) and nitrobenzene to the flask. Stir the mixture until the naphthalene dissolves. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully and portion-wise add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.

-

Acylating Agent Addition: Add propionyl chloride (1.05 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

-

Thermodynamic Control: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and maintain for 4-6 hours to allow for equilibration to the 2-isomer.[13] Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve.

-

Workup: Transfer the mixture to a separatory funnel. Add DCM or ether and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain nitrobenzene, which can be removed by steam distillation or vacuum distillation. The final product can be further purified by recrystallization from ethanol or hexane.

Part 4: Applications in Research and Drug Development

This compound is primarily valued as a synthetic intermediate. Its naphthalene core and ketone handle allow for extensive chemical modification, making it a key starting material for more complex molecules with potential biological activity.

Scaffold for Bioactive Molecules

The naphthyl group is a common motif in pharmaceuticals, valued for its ability to engage in hydrophobic and π-stacking interactions within biological targets.[14] The propanone side chain offers a reactive site for building out molecular complexity.

Caption: Synthetic utility of this compound as a scaffold.

Case Study: Precursors to Anti-Inflammatory Agents The 2-acylnaphthalene structure is famously represented in the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is 2-(6-methoxy-2-naphthyl)propionic acid.[15] While not a direct precursor, this compound serves as a structural analogue. Synthetic routes targeting Naproxen and related compounds often start from a 2-acylated naphthalene, highlighting the strategic importance of mastering the synthesis of this class of ketones.[8]

Case Study: Analogues with CNS Activity Research into synthetic cathinones ("designer drugs") has inadvertently demonstrated the neuropharmacological potential of the naphthylpropanone backbone. A close derivative, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), was synthesized and shown to have rewarding and reinforcing effects in animal models.[16] Mechanistic studies revealed that BMAPN alters the expression of dopamine-related genes in the striatum.[16] This finding is critical for drug development professionals, as it indicates that aminating the propanone chain of this scaffold can yield potent CNS-active compounds that interact with monoamine systems. This presents both opportunities for developing novel neurological drugs and a clear warning of potential abuse liability.

Other Potential Applications The naphthalene core is also a well-known fluorophore. Derivatives of naphthyl ketones are used to create fluorescent probes and molecular sensors that can report on microenvironments in biological systems, such as lipid membranes.[17] This suggests a potential application for this compound in the development of tools for chemical biology research.

Conclusion

This compound is more than a simple aromatic ketone; it is a molecule of strategic importance. Its structure, defined by the C-2 linkage between the naphthalene ring and the propanone group, dictates its chemical behavior and synthetic accessibility. A thorough understanding of its synthesis, particularly the thermodynamic controls required for regioselective Friedel-Crafts acylation, is essential for its efficient production. For researchers in drug discovery and materials science, this compound represents a versatile and valuable building block, providing a gateway to complex molecular architectures with demonstrated potential in anti-inflammatory, neurological, and biophysical applications.

References

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2025). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Ethyl-1-naphthyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalen-1-ylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthylaminopropane. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

PubChem. (n.d.). 1-(1-Hydroxynaphthalen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). DOx. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.2033-24-1,2,2-Dimethyl-1,3-dioxane-4,6-dione Suppliers,MSDS download. Retrieved from [Link]

-

RightAnswer. (n.d.). RightAnswer Knowledge Solutions. Retrieved from [Link]

-

P212121 Store. (n.d.). Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione). Retrieved from [Link]

-

PubMed. (2017). A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-1-(2-Naphthyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide.... Retrieved from [Link]

Sources

- 1. This compound | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalen-1-ylpropan-1-one | C13H12O | CID 231159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 16. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Technical Guide: 1-(Naphthalen-2-yl)propan-1-one

A Comprehensive Monograph on Synthesis, Characterization, and Application for Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-(naphthalen-2-yl)propan-1-one, a key aromatic ketone utilized in synthetic organic chemistry and drug discovery. We will detail its formal IUPAC nomenclature, physicochemical properties, and established synthetic methodologies, with a primary focus on the regioselective Friedel-Crafts acylation of naphthalene. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for process validation. Furthermore, this document outlines a complete workflow for the analytical characterization of the compound, ensuring scientific integrity through self-validating protocols. Its applications as a versatile precursor in the synthesis of pharmacologically relevant molecules are also explored. This monograph is designed to serve as an authoritative resource for researchers, scientists, and professionals engaged in pharmaceutical development.

Nomenclature and Physicochemical Properties

IUPAC Name and Identification

The formal IUPAC name for the compound is 1-(naphthalen-2-yl)propan-1-one .[1] This name precisely describes a propan-1-one moiety where the carbonyl carbon is attached to the C2 position of a naphthalene ring system.

Common synonyms and identifiers for this compound include:

-

1-(2-Naphthyl)propan-1-one[1]

-

2'-Propionaphthone[1]

-

β-Propionaphthone

-

2-Propionylnaphthalene

-

CAS Number : 6315-96-4[1]

Structural Information

The molecule consists of a naphthalene bicyclic aromatic system linked via its C2 position to the carbonyl group of a propyl chain.

Molecular Formula: C₁₃H₁₂O[1]

Structure:

Physicochemical Data

A summary of the key computed physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| Exact Mass | 184.088815 Da | PubChem[1] |

| Physical Description | Colorless oil (Reported) | ChemicalBook[2] |

| XLogP3-AA | 3.7 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis and Mechanistic Insights

The most reliable and scalable method for synthesizing 1-(naphthalen-2-yl)propan-1-one is the Friedel-Crafts acylation of naphthalene.[3] This electrophilic aromatic substitution reaction offers high yields and predictable regioselectivity under controlled conditions.[2][4]

Preferred Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating naphthalene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Reaction: Naphthalene + Propionyl Chloride --(AlCl₃, 1,2-dichloroethane)--> 1-(Naphthalen-2-yl)propan-1-one

Mechanistic Causality & Regioselectivity

The choice of solvent and temperature is critical for directing the acylation to the desired C2 (β) position of the naphthalene ring.

-

Electrophile Generation : The Lewis acid (AlCl₃) coordinates with the chlorine atom of propionyl chloride, leading to the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺).

-

Electrophilic Attack : Naphthalene is more reactive than benzene towards electrophilic aromatic substitution.[5] Attack can occur at the C1 (α) or C2 (β) position.

-

Kinetic Control : At lower temperatures, substitution preferentially occurs at the more reactive C1 position, as the corresponding carbocation intermediate is better stabilized by resonance.[5][6]

-

Thermodynamic Control : At higher temperatures (e.g., 35°C in a solvent like 1,2-dichloroethane or nitrobenzene), the reaction favors the thermodynamically more stable C2-substituted product.[2][6] This is because the C1 position is more sterically hindered by the peri-hydrogen at the C8 position, leading to steric strain in the product. The C2 product is less crowded and therefore more stable.

-

The diagram below illustrates the generation of the acylium ion electrophile, which is the foundational step of the reaction.

Caption: Generation of the acylium ion electrophile.

Experimental Considerations for Process Validation

-

Anhydrous Conditions : All reagents and glassware must be strictly anhydrous. Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.

-

Stoichiometry : A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.[4] A slight molar excess is often used to drive the reaction to completion.

-

Controlled Addition : Dropwise addition of the naphthalene solution to the acyl chloride/AlCl₃ mixture is crucial for managing the exothermic nature of the reaction and maintaining the optimal temperature for β-substitution.[2]

Analytical Characterization and Quality Control

A multi-technique approach is required for unambiguous structural confirmation and purity assessment, forming a self-validating analytical system.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy : Provides information on the proton environment. The aromatic region will show a complex multiplet pattern characteristic of a 2-substituted naphthalene. Key signals include a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group of the propyl chain.[2][7]

-

¹³C NMR Spectroscopy : Confirms the carbon skeleton. The most downfield signal will correspond to the carbonyl carbon (C=O) at approximately 205 ppm.[2]

-

Infrared (IR) Spectroscopy : Identifies functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of an aryl ketone C=O stretch.[8]

-

Mass Spectrometry (MS) : Determines the molecular weight. Electron Impact (EI) mass spectrometry will show a molecular ion [M]⁺ peak corresponding to the exact mass of the compound (m/z 184.0888).[2]

Summary of Key Analytical Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | ~8.6-7.4 ppm (m, 7H, Ar-H), ~3.0 ppm (q, 2H, -CH₂-), ~1.3 ppm (t, 3H, -CH₃-) | Confirms aromatic and aliphatic protons.[2] |

| ¹³C NMR | ~205 ppm (C=O), ~136-124 ppm (Ar-C), ~35 ppm (-CH₂-), ~8.5 ppm (-CH₃-) | Confirms carbon skeleton and carbonyl group.[2] |

| IR (KBr) | ~1690 cm⁻¹ (strong, C=O stretch) | Confirms presence of conjugated ketone.[8] |

| MS (EI) | m/z 184 [M]⁺ | Confirms molecular weight.[2] |

The following workflow ensures a comprehensive and validated characterization of the synthesized compound.

Caption: A validated workflow for compound purification and analysis.

Chemical Reactivity and Applications in Drug Discovery

The naphthalene moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs and investigational compounds.[9] 1-(Naphthalen-2-yl)propan-1-one serves as a valuable building block due to the reactivity of its ketone functional group.

Key Reaction Pathways

-

Reduction : The ketone can be readily reduced to the corresponding secondary alcohol, 1-(naphthalen-2-yl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄).[10] This alcohol is also a valuable chiral intermediate.

-

Use in Antimalarial Synthesis : While a related isomer, 1-(naphthalen-1-yl)propan-2-one, is cited in the synthesis of antimalarial compounds, the underlying principle of using the naphthalene core as a scaffold for building therapeutic agents is broadly applicable.[11]

-

Precursor to NSAIDs : The structurally related compound 2-acetyl-6-methoxynaphthalene is a key intermediate in the industrial synthesis of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This highlights the utility of acylnaphthalenes as precursors to important pharmaceutical agents.

The presence of the naphthalenone core in various fungal metabolites with a wide spectrum of bioactivities further underscores the pharmacological relevance of this chemical class.[12]

Detailed Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[2]

-

Setup : Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

-

Reagents : To the flask, add aluminum chloride (7.7 g, 58 mmol) and 1,2-dichloroethane (16 mL). Add propionyl chloride (5.1 g, 55 mmol) to the stirred suspension.

-

Addition : Prepare a solution of naphthalene (7.9 g, 62 mmol) in 1,2-dichloroethane (16 mL) and add it to the dropping funnel. Add the naphthalene solution dropwise to the reaction mixture over 3 hours while maintaining the internal temperature at 35°C using a water bath.

-

Reaction : After the addition is complete, stir the mixture for an additional 1 hour at 35°C.

-

Quenching : Cool the reaction flask in an ice bath. Cautiously quench the reaction by the slow addition of 3M HCl solution.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, dry it over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/EtOAc gradient) to yield 1-(naphthalen-2-yl)propan-1-one.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Prep : Accurately weigh approximately 10-20 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard NMR tube.

-

Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Processing : Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Analysis : Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and assign the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.[13]

Conclusion

1-(Naphthalen-2-yl)propan-1-one is a structurally important aromatic ketone whose synthesis and purification can be robustly achieved through a well-controlled Friedel-Crafts acylation. Its identity and purity must be confirmed using a suite of orthogonal analytical techniques as outlined. As a versatile chemical intermediate, it serves as a valuable starting material for the synthesis of more complex molecules, including potential drug candidates, leveraging the privileged naphthalene scaffold. This guide provides the foundational technical knowledge for researchers to confidently synthesize, validate, and utilize this compound in a drug development context.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Ethyl-1-naphthyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-Naphthyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalen-1-ylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (n.d.). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-naphthalen-1-yl-propan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Ashmawy, N. A., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(5), 1629. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lifechemicals.com [lifechemicals.com]

- 10. 1-(Naphthalen-2-yl)propan-1-ol | C13H14O | CID 270562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Comprehensive Technical Guide to 1-(2-Naphthyl)propan-1-one for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 1-(2-Naphthyl)propan-1-one, a naphthalene derivative of significant interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization, while also touching upon the broader context of naphthalene-containing compounds in therapeutic applications.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical entities is paramount in scientific discourse. This compound is known by several synonyms, which are crucial to recognize when conducting literature searches and procuring materials.

| Systematic & Common Names | Registry Numbers |

| This compound | CAS Number: 6315-96-4[1][2] |

| 1-(naphthalen-2-yl)propan-1-one[1] | EC Number: 228-648-1[1] |

| 2'-Propionaphthone[1][3] | PubChem CID: 80587[1] |

| β-Propionaphthone[3] | |

| 2-Propionylnaphthalene[3] | |

| Ethyl 2-naphthyl ketone |

It is essential to distinguish this compound from its isomer, 1-(1-Naphthyl)propan-1-one (CAS Number: 2876-63-3), as the position of the propanoyl group on the naphthalene ring significantly influences the molecule's steric and electronic properties, and consequently its reactivity and biological activity.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, guiding decisions on solvent selection, reaction conditions, and analytical method development.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O[1] |

| Molecular Weight | 184.23 g/mol [1] |

| Appearance | Colorless oil (based on synthesis report)[5] |

| XLogP3-AA | 3.7[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The Friedel-Crafts Acylation: A Step-by-Step Protocol

The choice of solvent and reaction conditions is critical in directing the regioselectivity of the acylation of naphthalene. While acylation at the 1-position (alpha) is kinetically favored, the 2-position (beta) product is the thermodynamically more stable isomer.[8] The use of a polar solvent, such as nitrobenzene, or higher reaction temperatures can favor the formation of the 2-substituted product.[8]

Reaction: Naphthalene + Propionyl Chloride --(AlCl₃)--> this compound

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent such as 1,2-dichloroethane.[5]

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of naphthalene in the same solvent to the flask.

-

Acylation: Add propionyl chloride dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic, and the temperature should be maintained.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at a specific temperature (e.g., 35°C) for several hours to ensure complete conversion.[5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[5]

Mechanistic Pathway of Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.

Caption: Mechanism of Friedel-Crafts Acylation of Naphthalene.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively employed for the separation and quantification of this compound.[9]

Illustrative HPLC Method:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[9]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore.

-

Application: This method is scalable and can be adapted for preparative separation for the isolation of impurities and is also suitable for pharmacokinetic studies.[9]

Spectroscopic Analysis

Spectroscopic data provides invaluable structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, as well as the quartet and triplet of the ethyl group of the propanoyl moiety.[5]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the distinct aromatic carbons of the naphthalene ring system.[1]

-

Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak corresponding to the molecular weight of the compound (184.23 g/mol ), along with characteristic fragmentation patterns.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[1]

Relevance in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] Its rigid, planar, and lipophilic nature allows for effective interaction with biological targets. Naphthalene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]

While specific biological activities for this compound are not extensively documented in the public domain, its structural motifs suggest potential as a precursor or intermediate in the synthesis of more complex, biologically active molecules. For instance, derivatives of naphthyl ketones are explored for their potential as antimalarial agents and fluorescent probes.[13] Furthermore, a novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), a derivative of the title compound, has been shown to have rewarding and reinforcing effects, highlighting the potential for this chemical class to interact with the central nervous system.[14]

Toxicological Profile

The toxicological properties of this compound have not been extensively studied.[15] However, data on naphthalene and its metabolites, such as 1-naphthol and 2-naphthol, indicate potential for toxicity.[16][17] Naphthalene exposure can lead to adverse health effects, and its metabolites are known to be cytotoxic.[10][16] Therefore, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, are essential when working with this compound.

Conclusion

This compound is a valuable compound for researchers and drug development professionals. Its synthesis via the well-established Friedel-Crafts acylation allows for its ready accessibility. A comprehensive understanding of its nomenclature, physicochemical properties, and analytical characterization is crucial for its effective use in the laboratory. As a member of the broader class of naphthalene derivatives, it holds potential as a building block for the synthesis of novel therapeutic agents and chemical probes. Further investigation into its biological activity and toxicological profile is warranted to fully elucidate its potential applications.

References

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Available from: [Link]

-

GSRS. This compound. Global Substance Registration System. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

SpectraBase. Propan-1-one, 3-(2-methyl-1-naphthyl)-1,2-diphenyl-. Available from: [Link]

- Google Patents. Synthesis of naphthalene derivatives.

-

Chemical Synthesis Database. 2-methyl-1-(6-methyl-2-naphthyl)-1-propanone. Available from: [Link]

-

PubChem. 1-Naphthalen-1-ylpropan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Available from: [Link]

-

Wikipedia. 1-Naphthylaminopropane. Available from: [Link]

-

PubChem. 1-(2-Ethyl-1-naphthyl)-1-propanone. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice. Available from: [Link]

-

Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]

-

PubChem. 1-(1-Naphthyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

NIST. This compound. National Institute of Standards and Technology. Available from: [Link]

-

National Institutes of Health. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: [Link]

-

Environmental Protection Agency. TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Available from: [Link]

-

SpringerLink. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available from: [Link]

-

PubChem. 1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

SpectraBase. 2-(1-Naphthyl)-propan-1,2-diol. Available from: [Link]

-

Publisso. Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Available from: [Link]

Sources

- 1. This compound | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6315-96-4 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1-Naphthalen-1-ylpropan-1-one | C13H12O | CID 231159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. benchchem.com [benchchem.com]

- 14. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. epa.gov [epa.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical Properties of 1-(2-Naphthyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a profound understanding of the physical properties of chemical entities is paramount. It is this foundational knowledge that informs critical decisions in synthesis, purification, formulation, and ultimately, the therapeutic efficacy and safety of a drug candidate. This guide is dedicated to a comprehensive exploration of the physical characteristics of 1-(2-Naphthyl)propan-1-one, a significant building block in medicinal chemistry.[1] As a senior application scientist, the imperative is not merely to present data, but to provide a causal understanding of experimental choices and to ensure the self-validating nature of the described protocols. This document is structured to serve as a practical and authoritative resource, empowering researchers to confidently handle and characterize this important compound.

Chemical Identity and Core Properties